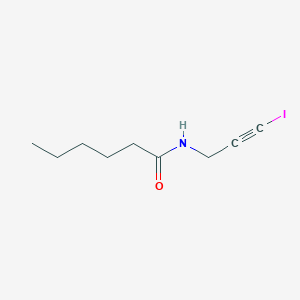methylidene}hydroxylamine CAS No. 64931-79-9](/img/structure/B14504210.png)
N-{[2-(Chloromethyl)-1H-benzimidazol-1-yl](phenyl)methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine typically involves the condensation of 2-chloromethyl-1H-benzimidazole with aromatic amines and hydroxylamine derivatives. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives.
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Aplicaciones Científicas De Investigación
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Mecanismo De Acción
The mechanism of action of N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with enzymes and proteins, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-1H-benzimidazole: Shares the benzimidazole core but lacks the hydroxylamine group.
N-{[4-(Chloromethyl)phenyl]methylidene}hydroxylamine: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine is unique due to its specific substitution pattern and the presence of both benzimidazole and hydroxylamine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
64931-79-9 |
|---|---|
Fórmula molecular |
C15H12ClN3O |
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
N-[[2-(chloromethyl)benzimidazol-1-yl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C15H12ClN3O/c16-10-14-17-12-8-4-5-9-13(12)19(14)15(18-20)11-6-2-1-3-7-11/h1-9,20H,10H2 |
Clave InChI |
DIWSZBWAAGPQRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)N2C3=CC=CC=C3N=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)


![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)





![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)

